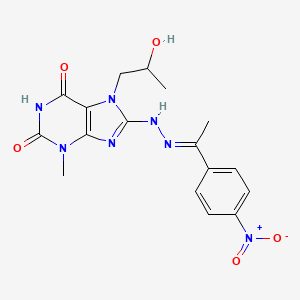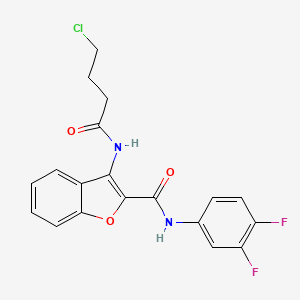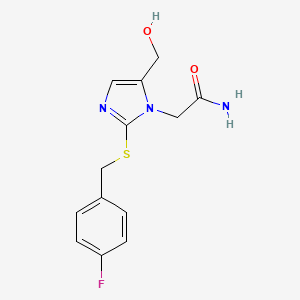
2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various substituents. For example, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound is described, which involves an intermediate imidazo[2,1-b][1,3,4]thiadiazole structure . Similarly, the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants involves the alkylation of a thiopyrimidine scaffold with α-chloroacetamides . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrimidinyl moiety and an acetamide group in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the crystal structure analysis of a related imidazo[2,1-b][1,3,4]thiadiazole derivative revealed intermolecular interactions that contribute to the formation of a supramolecular network . Another study reported the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, stabilized by intramolecular hydrogen bonding . These findings suggest that the compound of interest may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structural features has been explored in the context of their potential biological activities. For example, the influence of methoxyphenyl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was investigated to modulate the antagonistic profile of adenosine A3 receptors . This indicates that the functional groups present in the compound, such as the methoxyphenyl and fluorobenzyl groups, could play a significant role in its chemical reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structures. The presence of various functional groups, such as acetamide, thiopyrimidine, and methoxyphenyl, can influence properties like solubility, melting point, and stability. The studies on related compounds have not explicitly detailed these properties, but they can be inferred from the molecular structures and the types of intermolecular interactions observed in the crystal packing .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Novel Compounds : Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, displaying high inhibitory activity and significant analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Radiosynthesis for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed with a fluorine atom, was synthesized for in vivo imaging using PET. This work underscores the importance of these compounds in neuroimaging and the potential for studying brain disorders (F. Dollé et al., 2008).
Anticonvulsant Agents Synthesis : The direct synthesis of new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants illustrates the ongoing effort to find effective treatments for epilepsy. These compounds demonstrated moderate anticonvulsant activity, highlighting the importance of continued research in this area (H. Severina et al., 2020).
Antitumor Activity and Drug Development
Antitumor Activity of Derivatives : Amino acid ester derivatives containing 5-fluorouracil were synthesized, demonstrating in vitro antitumor activity against cancer cell lines. This research contributes to the development of new chemotherapy agents, showcasing the potential of such derivatives in cancer treatment (J. Xiong et al., 2009).
Synthesis of Antimicrobial Agents : The synthesis and evaluation of rhodanine-3-acetic acid derivatives as potential antimicrobial agents against a variety of pathogens, including mycobacteria and fungi, highlight the search for new antibiotics in response to growing antimicrobial resistance (M. Krátký et al., 2017).
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-29-19-5-3-2-4-16(19)10-11-24-20(27)12-18-13-21(28)26-22(25-18)30-14-15-6-8-17(23)9-7-15/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNPTPVOFNKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)






![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)